molecular formula C16H26Cl2Si2Zr B3433871 Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium CAS No. 60938-59-2

Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium

Cat. No.: B3433871
CAS No.: 60938-59-2
M. Wt: 436.7 g/mol
InChI Key: CSFOEMSDFHWFMI-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of compounds with trimethylsilyl groups often involves the use of a trimethylsilylating reagent to derivatize non-volatile compounds such as certain alcohols, phenols, or carboxylic acids . Trimethylsilyl chloride and bis(trimethylsilyl)acetamide are examples of trimethylsilylating agents .


Molecular Structure Analysis

The trimethylsilyl group in the compound consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume .


Chemical Reactions Analysis

Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .


Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 436.7 g/mol. The compound is suitable for polymerization reactions and can be used as a catalyst for olefin metathesis .

Safety and Hazards

The compound is classified as an eye irritant, skin irritant, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Properties

IUPAC Name

cyclopenta-1,4-dien-1-yl(trimethyl)silane;dichlorozirconium(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H13Si.2ClH.Zr/c2*1-9(2,3)8-6-4-5-7-8;;;/h2*4-7H,1-3H3;2*1H;/q2*-1;;;+4/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFOEMSDFHWFMI-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C[CH-]C=C1.C[Si](C)(C)C1=C[CH-]C=C1.Cl[Zr+2]Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26Cl2Si2Zr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium
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Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium
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Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium
Reactant of Route 4
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Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium
Reactant of Route 5
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Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium
Reactant of Route 6
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Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium

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